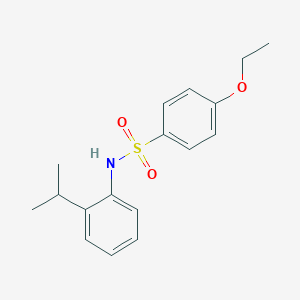![molecular formula C19H16Cl2N2O5S2 B426513 2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide](/img/structure/B426513.png)
2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes two chlorine atoms, a methoxyaniline group, and a sulfonylphenyl group. This compound is known for its potential use in medicinal chemistry and as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as tin and hydrochloric acid.
Sulfonation: The amine group is then sulfonated using chlorosulfonic acid to introduce the sulfonyl group.
Methoxylation: Finally, the methoxy group is introduced using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
科学的研究の応用
2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by binding to the active site. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
類似化合物との比較
Similar Compounds
- 2,5-dichloro-N-{4-[(4-aminophenyl)sulfonyl]phenyl}benzenesulfonamide
- 2,5-dichloro-N-{4-[(4-hydroxyanilino)sulfonyl]phenyl}benzenesulfonamide
- 2,5-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide
Uniqueness
2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide is unique due to the presence of the methoxyaniline group, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound in medicinal chemistry and other scientific research applications.
特性
分子式 |
C19H16Cl2N2O5S2 |
|---|---|
分子量 |
487.4g/mol |
IUPAC名 |
2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H16Cl2N2O5S2/c1-28-16-7-3-14(4-8-16)22-29(24,25)17-9-5-15(6-10-17)23-30(26,27)19-12-13(20)2-11-18(19)21/h2-12,22-23H,1H3 |
InChIキー |
UDZZVTRETIQSRH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
正規SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,4-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B426430.png)



![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-chlorophenyl)imidazolidine-2,4-dione](/img/structure/B426436.png)
![N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B426438.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B426440.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426441.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-(3-pyridinylmethyl)acetamide](/img/structure/B426443.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B426446.png)
![1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine](/img/structure/B426447.png)

![N-allyl-2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzamide](/img/structure/B426450.png)
![2-Chloro-5-(5-{[1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B426452.png)
